N-Demethylvancomycin
概要
説明
N-Demethylvancomycin is a novel vancomycin analog produced by a strain of Nocardia orientalis. It was first isolated from a soil sample collected in Yucatan, Mexico, indicating its natural origin and the diversity of antibiotic-producing microorganisms. Unlike some glycopeptide antibiotics, N-demethylvancomycin does not remain bound to the cells of the producing culture, making it a unique compound for further study and application in the fight against antibiotic-resistant bacteria (Boeck et al., 1984).
Synthesis Analysis
The synthesis of N-demethylvancomycin and its derivatives has been explored through various methods, including solid-phase synthesis. One study described the solid-phase synthesis and antibacterial evaluations of twenty-five N-demethylvancomycin derivatives, highlighting the potential for structural modification to enhance antibacterial activity against vancomycin-resistant strains (Yao et al., 2005).
Molecular Structure Analysis
The molecular structure of N-demethylvancomycin differs from vancomycin only by the replacement of a methyl group on the amino group of the N-terminal residue of vancomycin with a hydrogen atom. This slight modification significantly affects its affinity for bacterial cell wall analogues and its antibacterial activity, making it more potent against Staphylococcus aureus than vancomycin itself (Yan et al., 1998).
Chemical Reactions and Properties
N-Demethylvancomycin's chemical properties, particularly its reactions with bacterial cell wall precursors, play a crucial role in its mechanism of action. It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors, a mechanism shared with other glycopeptide antibiotics. However, the specific interactions and modifications possible due to its unique structure offer a distinct profile of activity against resistant bacterial strains (Allen & Nicas, 2003).
Physical Properties Analysis
The physical properties of vancomycin and its derivatives, including N-demethylvancomycin, have been extensively studied. These properties, such as solubility, stability, and molecular weight, are crucial for understanding the compound's behavior in biological systems and its potential for pharmaceutical development (Nieto & Perkins, 1971).
Chemical Properties Analysis
Exploring the chemical properties of N-demethylvancomycin involves understanding its reactivity, interaction with biological molecules, and the structural basis for its antibacterial activity. Studies have focused on the compound's binding affinity to bacterial cell wall analogues and its ability to disrupt bacterial cell wall synthesis, offering insights into its potent antibacterial activity and potential mechanisms for overcoming bacterial resistance (Billot-Klein et al., 1994).
科学的研究の応用
Antibiotic Activities and Affinities
N-Demethylvancomycin, a member of the vancomycin group of glycopeptide antibiotics, has been shown to have higher affinity for bacterial cell wall analogues and more potent antibiotic activity against Staphylococcus aureus compared to vancomycin. This effectiveness is attributed to its structure, where the methyl group on the amino group of the N-terminal residue of vancomycin is replaced by a hydrogen atom. N-alkylation and N,N'-dialkylation of N-demethylvancomycin, however, reduce its affinity and antibiotic activity. The antibiotic activities of these compounds roughly parallel their affinities for specific bacterial cell wall analogues (Yan, Qi, Cheng, Song, Li, & He, 1998).
Production and Fermentation
N-Demethylvancomycin is produced by a strain of Nocardia orientalis. Interestingly, the antibiotic synthesized by this microorganism remains largely unbound to the cells of the producing culture. Factors like orthophosphate in the fermentation medium can depress antibiotic production, while enrichment with certain amino acids enhances its biosynthesis (Boeck, Mertz, Wolter, & Higgens, 1984).
Development of Antibacterial Agents
The design and synthesis of novel N-substituted demethylvancomycin derivatives have been explored for enhanced antibacterial activity against various drug-resistant bacteria. For instance, a specific compound demonstrated more potent antibacterial activity than vancomycin and demethylvancomycin against methicillin-resistant Staphylococcus aureus (MRSA), along with a favorable pharmacokinetic profile. These findings suggest potential for further preclinical evaluation of such compounds (Chang, Zhang, Jiang, Xu, Yu, Zhou, & Sun, 2013).
Solid-phase Synthesis and Antibacterial Evaluations
Research involving the solid-phase synthesis of N-demethylvancomycin derivatives has revealed that specific modifications can increase their antibacterial activity. For instance, adding bulky hydrophobic substituents to a particular region of N-demethylvancomycin can enhance its activity against certain strains of vancomycin-resistant Enterococcus faecalis (Yao, Liu, He, Niu, Carlson, & Lam, 2005).
Demethylvancomycin in Clinical Contexts
Demethylvancomycin has been compared with vancomycin in clinical settings for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Clinical trials have found that demethylvancomycin is as effective as vancomycin in treating these infections, with a similar profile of adverse reactions, highlighting its potential as an alternative therapeutic option (Bi-dan, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOJVYPUSOORV-BKPBQXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H73Cl2N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016186 | |
Record name | N-Demethylvancomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethylvancomycin | |
CAS RN |
91700-98-0 | |
Record name | Norvancomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethylvancomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。